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Abstract

AT13148 is an orally available, small molecule inhibitor targeting the AGC group of kinases,
with potential as an antineoplastic agent.[1] It functions as an ATP-competitive inhibitor of
several kinases within the PI3BK/AKT/mTOR signaling pathway, including AKT and p70S6K,
leading to the induction of apoptosis and inhibition of cell growth in tumor cells.[1] Preclinical
studies in animal models have been crucial in characterizing the pharmacokinetic profile of
AT13148, demonstrating its potential for clinical development. This document provides a
summary of the pharmacokinetic data from these studies, detailed experimental protocols, and
visual representations of the relevant signaling pathway and experimental workflows.

Pharmacokinetic Profile of AT13148 in Mice

AT13148 has demonstrated linear pharmacokinetics and achieved therapeutically active
concentrations in mouse models.[2][3] The compound exhibits complete oral bioavailability in
mice.[1][3]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of AT13148 in male
athymic BALB/c mice following a single intravenous or oral dose.
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Parameter 5 mglkg i.v. 5 mglkg p.o.
Clearance (L/h/kg) 1.68

Volume of Distribution (L/kg) 9.05

Terminal Half-life (hours) 2.83

Bioavailability (%) - 100

Data sourced from preclinical studies in BALB/c mice.[3]

Dose-Dependent Exposure

Studies have shown a linear relationship between the oral dose of AT13148 and plasma
exposure (AUC) in mice, with doses ranging from 5 to 50 mg/kg.[3]

Experimental Protocols
In Vivo Pharmacokinetic Analysis in Mice

This protocol outlines the methodology used to assess the pharmacokinetic profile of AT13148

in mice.

2.1.1. Animal Models

Male athymic BALB/c mice are used for pharmacokinetic analysis.[3]

For pharmacokinetic and pharmacodynamic relationship studies, female athymic (CrTac:Ncr-
Fox1nu) mice bearing subcutaneous xenografts (e.g., MES-SA, BT474) or male athymic
mice with PC3 xenografts can be utilized.[2]

2.1.2. Compound Formulation and Administration

Formulation: AT13148 is formulated in a vehicle containing 10% DMSO, 1% Tween-20, and
89% saline.[2][3]

Administration: The compound is administered either intravenously (i.v.) or orally (p.0.) at the
desired dose (e.g., 5 mg/kg).[3] For oral administration, gavage is used.[4]
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2.1.3. Sample Collection

Duplicate samples of heparinized whole blood are collected via cardiac puncture at multiple
time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, and 72 hours).[3]

For studies correlating pharmacokinetics with pharmacodynamics in tumor models, plasma
and tumor samples are collected at specific time points (e.g., 2, 6, and 24 hours) after
administration.[2]

Collected plasma and tissue samples are prepared and frozen at -20°C until analysis.[3]

2.1.4. Sample Analysis

AT13148 is extracted from plasma and tissues using acetonitrile containing an internal
standard.[3]

Quantification of AT13148 is performed using a liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method with appropriate standard curves.[3]

2.1.5. Data Analysis

Pharmacokinetic parameters are determined using non-compartmental analysis with
software such as WinNonLin.[3]

Signaling Pathway and Experimental Workflow
AT13148 Signaling Pathway

AT13148 is a multi-AGC kinase inhibitor that targets the PI3K/AKT signaling pathway, which is
frequently dysregulated in cancer.[1][5] By inhibiting key kinases like AKT and p70S6K,
AT13148 blocks downstream signaling, leading to reduced cell proliferation and increased
apoptosis.[2][6]
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AT13148 inhibits key kinases in the PI3K/AKT pathway.
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Experimental Workflow for
Pharmacokinetic/Pharmacodynamic Studies

The following diagram illustrates a typical workflow for assessing the relationship between the
pharmacokinetics of AT13148 and its pharmacodynamic effects in tumor-bearing mice.
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Workflow for in vivo pharmacokinetic and pharmacodynamic studies.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1683962?utm_src=pdf-body
https://www.benchchem.com/product/b1683962?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
- PMC [pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. AT13148, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells
both in vitro and in vivo - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid
Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [AT13148 Pharmacokinetics in Animal Models:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1683962?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/at13148.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611345/
https://aacrjournals.org/clincancerres/article/18/14/3912/76790/AT13148-Is-a-Novel-Oral-Multi-AGC-Kinase-Inhibitor
https://pubmed.ncbi.nlm.nih.gov/26828267/
https://pubmed.ncbi.nlm.nih.gov/26828267/
https://www.researchgate.net/publication/229064242_AT13148_Is_a_Novel_Oral_Multi-AGC_Kinase_Inhibitor_with_Potent_Pharmacodynamic_and_Antitumor_Activity
https://pubmed.ncbi.nlm.nih.gov/32616501/
https://pubmed.ncbi.nlm.nih.gov/32616501/
https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-models
https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-models
https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-models
https://www.benchchem.com/product/b1683962#at13148-pharmacokinetics-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

